N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that features a thiophene ring, a hydroxy group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, functionalization at the desired position can be achieved through electrophilic substitution reactions.
Hydroxy group introduction: The hydroxy group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amide bond formation: The final step involves coupling the thiophene derivative with a 4-methoxyphenylpropanoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiophene and methoxyphenyl derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The hydroxy and methoxy groups could play roles in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-24-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHDNJRLUKPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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